6-Chloroisoquinolin-5-ol
Description
6-Chloroisoquinolin-5-ol is an isoquinoline derivative featuring a chlorine atom at position 6 and a hydroxyl group at position 3. Isoquinolines are heterocyclic aromatic compounds with a nitrogen atom in position 2 of the fused benzene-pyridine structure. The substitution pattern of 6-chloro and 5-hydroxyl groups confers unique physicochemical and biological properties, making this compound relevant in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
6-chloroisoquinolin-5-ol |
InChI |
InChI=1S/C9H6ClNO/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H |
InChI Key |
FRCDFHFAJZFVQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroisoquinolin-5-ol can be achieved through several methods:
-
Pomeranz-Fritsch Reaction: : This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions. The reaction typically requires strong acids such as hydrochloric acid and proceeds through the formation of an intermediate imine, which then cyclizes to form the isoquinoline ring .
-
Pictet-Spengler Reaction: : This method involves the cyclization of beta-arylethylamines with carbonyl compounds in the presence of an acid catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes cyclization to form the isoquinoline ring .
-
Metal-Catalyzed Cyclization: : Recent advancements have shown that metal catalysts such as palladium and copper can be used to facilitate the cyclization of ortho-substituted aromatic compounds to form isoquinolines. These methods often provide higher yields and milder reaction conditions compared to traditional methods .
Industrial Production Methods
Industrial production of 6-Chloroisoquinolin-5-ol typically involves the use of large-scale batch reactors where the above-mentioned synthetic routes are employed. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 5 undergoes oxidation under controlled conditions. For example:
-
Quinone formation : Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the hydroxyl group to a ketone, yielding 5,8-isoquinolinedione derivatives. These products are bioactive intermediates in antitumor agent synthesis .
Table 1: Oxidation Conditions and Products
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | 80°C, 6 hours | 6-Chloro-5,8-isoquinolinedione | 72% | |
| CrO₃ (H₂SO₄) | RT, 2 hours | 5-Oxo-6-chloroisoquinoline | 65% |
Reduction Reactions
The chlorine substituent at position 6 can be selectively reduced:
-
Hydrodechlorination : Catalytic hydrogenation (Pd/C, H₂) or sodium borohydride (NaBH₄) reduces the C–Cl bond to C–H, forming isoquinolin-5-ol. This reaction retains the hydroxyl group, enabling further functionalization .
Table 2: Reduction Pathways
| Method | Catalyst/Reagent | Product | Selectivity | Source |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | Ethanol, 25°C | Isoquinolin-5-ol | >90% | |
| NaBH₄ | THF, 0°C → RT | Partial reduction | 60% |
Nucleophilic Substitution
The C6–Cl bond is susceptible to nucleophilic displacement, enabling diverse derivatization:
-
Amination : Reaction with primary amines (e.g., aniline) in dimethylformamide (DMF) at 120°C replaces chlorine with arylamino groups, forming 6-arylamino-5-hydroxyisoquinolines. These derivatives exhibit cytotoxic activity against human tumor cell lines .
-
Thiolation : Treatment with thiourea in ethanol under reflux introduces a thiol group, producing 6-mercapto derivatives .
Table 3: Substitution Reactions
| Nucleophile | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Aniline | DMF, 120°C, 8 hours | 6-(Phenylamino)isoquinolin-5-ol | Anticancer lead | |
| Thiourea | EtOH, reflux, 4 hours | 6-Mercaptoisoquinolin-5-ol | Enzyme inhibition |
Photochemical Annulation
6-Chloroisoquinolin-5-ol participates in photoinduced cycloadditions:
-
Benzoquinoline synthesis : Under UV light, it reacts with phenylacetylene to form benzo[f]quinolin-3-ones via a chlorine-substituted intermediate . This one-pot method achieves regioselective annulation, expanding access to polycyclic architectures.
Key Reaction Parameters:
Biological Interactions
The compound’s redox activity underpins its interactions with enzymes:
-
DT-diaphorase (NQO1) substrate : 6-Chloro-5,8-isoquinolinedione derivatives undergo enzymatic reduction, generating cytotoxic semiquinone radicals. This mechanism is exploited in prodrug strategies for cancer therapy .
Table 4: Enzymatic Conversion Rates (NQO1)
| Compound | Conversion Rate (μmol NADPH/μmol NQO1/min) |
|---|---|
| 6-Chloro-5,8-isoquinolinedione | 872 |
| Streptonigrin (control) | 450 |
Computational Insights
DFT studies reveal electronic properties influencing reactivity:
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds related to 6-chloroisoquinolin-5-ol. For instance, derivatives of isoquinoline have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines.
- Cytotoxicity Studies : A study published in 1999 synthesized several derivatives of isoquinoline and evaluated their cytotoxic effects against human solid tumor cell lines. Some derivatives exhibited significant potency, indicating that modifications to the isoquinoline structure can enhance anticancer activity .
- Mechanism of Action : Research has shown that certain isoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation . For example, compounds with specific substitutions on the quinoline scaffold demonstrated increased selectivity against neuroblastoma cells while sparing normal cells .
- Case Study Insights : A case study involving the synthesis of hybrid compounds revealed that introducing different substituents could significantly alter the anticancer efficacy, suggesting a pathway for developing more effective cancer therapies through structural modifications .
Drug Delivery Systems
The ability of 6-chloroisoquinolin-5-ol to permeate cell membranes makes it a candidate for drug delivery applications.
- Cell Membrane Permeability : Compounds derived from isoquinoline have shown favorable Log P values, indicating their potential for diffusion across biological membranes . This property is crucial for drug design as it enhances bioavailability.
- Targeted Delivery : Research has explored using isoquinoline derivatives as carriers for targeted drug delivery systems. The conjugation of these compounds with therapeutic agents can improve the specificity and effectiveness of treatment regimens .
Other Medicinal Applications
Beyond anticancer properties, 6-chloroisoquinolin-5-ol exhibits a range of biological activities that can be harnessed in medicinal chemistry.
- Antiviral Activity : Recent studies have indicated that quinoline derivatives possess antiviral properties, with some compounds showing efficacy against viruses such as Zika and Hepatitis B . The structural features of these compounds contribute to their ability to inhibit viral replication.
- Anti-inflammatory Properties : Several quinoline derivatives have been investigated for their anti-inflammatory effects. The introduction of specific functional groups has been shown to enhance their activity against pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
- Neuroprotective Effects : There is growing interest in the neuroprotective capabilities of isoquinoline derivatives, particularly in models of neurodegenerative diseases. These compounds may offer protective effects against neuronal damage and promote cognitive function .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Chloroisoquinolin-5-ol depends on its specific application:
-
Enzyme Inhibition: : The compound can act as an inhibitor of various enzymes by binding to their active sites and preventing substrate binding. This mechanism is often exploited in the design of enzyme inhibitors for therapeutic use .
-
Receptor Binding: : 6-Chloroisoquinolin-5-ol and its derivatives can bind to specific receptors in biological systems, modulating their activity. This mechanism is relevant in the development of drugs targeting specific receptors .
-
Electronic Properties: : In materials science, the compound’s electronic properties are utilized in the design of organic semiconductors. Its ability to transport charge and emit light is crucial for its use in electronic devices .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
6-Chloroisoquinolin-5-ol is a compound belonging to the isoquinoline family, characterized by its chloro and hydroxyl functional groups. This bicyclic structure, which includes a fused benzene and pyridine-like ring, has garnered attention due to its potential biological activities, particularly in pharmacology.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 179.60 g/mol
- Structure : The presence of a chlorine atom at the 6-position and a hydroxyl group at the 5-position enhances its chemical reactivity and biological interactions.
Biological Activities
Research indicates that 6-chloroisoquinolin-5-ol exhibits various biological activities, which can be categorized into several key areas:
1. Anticancer Activity
6-Chloroisoquinolin-5-ol has been studied for its role as an inhibitor of DNA topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition is a common target in cancer therapy, as it disrupts the DNA supercoiling necessary for replication.
Case Study : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various human solid tumor cell lines. For instance, derivatives of isoquinoline structures have shown potent activity against cell lines such as HCT-15 (colon cancer) and SK-MEL-2 (melanoma) .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural similarity to bioactive isoquinoline alkaloids suggests potential efficacy against bacterial and fungal pathogens. Studies have indicated that modifications in the isoquinoline structure can enhance antimicrobial activity.
3. Inhibition of Cytochrome P450 Enzymes
6-Chloroisoquinolin-5-ol interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs, suggesting a dual role as both an active agent and a modulator of drug metabolism pathways.
The mechanism of action of 6-chloroisoquinolin-5-ol involves:
- Enzyme Inhibition : By binding to the active sites of target enzymes like topoisomerase II and cytochrome P450, it effectively blocks their activities.
- DNA Interaction : The compound may induce apoptosis in cancer cells by interacting with DNA, leading to cell cycle arrest and programmed cell death .
Research Findings
A summary of key research findings on the biological activity of 6-chloroisoquinolin-5-ol is presented in the following table:
Q & A
Q. What are the recommended methods for synthesizing 6-Chloroisoquinolin-5-ol with high purity?
- Methodological Answer : Synthesis typically involves halogenation or substitution reactions on an isoquinoline backbone. Key steps include:
Precursor Selection : Start with isoquinolin-5-ol derivatives, ensuring hydroxyl group protection if necessary .
Chlorination : Use chlorinating agents (e.g., POCl₃, SOCl₂) under anhydrous conditions. Monitor temperature (60–80°C) to avoid side reactions .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol for high-purity yields .
- Critical Parameters :
| Step | Key Parameters | Potential Pitfalls |
|---|---|---|
| Chlorination | Temperature control, inert atmosphere | Over-chlorination or decomposition |
| Purification | Solvent polarity, gradient optimization | Co-elution of impurities |
Q. How can researchers characterize the stability of 6-Chloroisoquinolin-5-ol under varying experimental conditions?
- Methodological Answer : Stability studies should assess:
- Thermal Stability : Use thermogravimetric analysis (TGA) at 25–150°C to detect decomposition .
- Photostability : Expose samples to UV-Vis light (300–400 nm) and monitor degradation via HPLC .
- pH Sensitivity : Test solubility and stability in buffers (pH 2–12) over 24–72 hours .
- Data Interpretation : Compare chromatographic peaks (e.g., retention time shifts, new peaks) to identify decomposition products .
Q. What analytical techniques are optimal for confirming the molecular structure of 6-Chloroisoquinolin-5-ol?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and chlorine substitution patterns .
Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns for chlorine .
X-ray Crystallography : Resolve crystal structure for absolute configuration validation, if single crystals are obtainable .
- Validation Workflow :
| Technique | Purpose | Critical Parameters |
|---|---|---|
| NMR | Functional group identification | Solvent compatibility, purity >95% |
| HRMS | Molecular formula confirmation | High-resolution settings (<5 ppm error) |
Advanced Research Questions
Q. How should researchers address discrepancies in reported biological activity data for 6-Chloroisoquinolin-5-ol across different studies?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Validate compound purity via HPLC (>98%) and report batch-specific data .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) and include positive controls .
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and statistical meta-analysis .
- Case Study : A 2022 study resolved conflicting IC₅₀ values by correlating impurity profiles (HPLC) with assay variability .
Q. What computational modeling approaches are suitable for predicting the reactivity of 6-Chloroisoquinolin-5-ol in novel chemical reactions?
- Methodological Answer : Use multi-scale modeling:
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
Molecular Dynamics (MD) : Simulate solvation effects and transition states in proposed reaction pathways .
Validation : Compare predicted reaction outcomes (e.g., regioselectivity) with experimental results .
- Example Workflow :
| Step | Software/Tool | Output |
|---|---|---|
| DFT Optimization | Gaussian, ORCA | Energy-minimized structure |
| Reactivity Analysis | Multiwfn, VMD | Electron density maps |
Q. What strategies can be employed to validate the reproducibility of experimental results involving 6-Chloroisoquinolin-5-ol in multi-laboratory studies?
- Methodological Answer : Ensure reproducibility through:
- Protocol Harmonization : Detailed SOPs for synthesis, purification, and assay conditions .
- Blind Testing : Distribute pre-characterized batches to participating labs to minimize variability .
- Inter-Lab Comparisons : Use statistical tools (e.g., ANOVA, coefficient of variation) to assess data consistency .
- Documentation : Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories .
Key Considerations for Methodological Rigor
- Toxicological Assessments : Reference acute toxicity classifications (e.g., OECD guidelines) and prioritize in vitro assays (e.g., Ames test) before in vivo studies .
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to evaluate causality in conflicting datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
